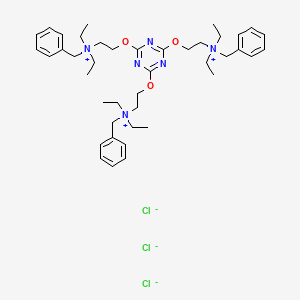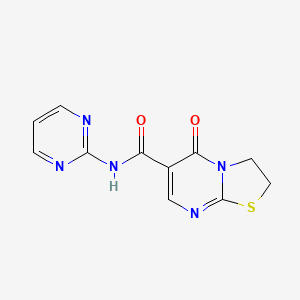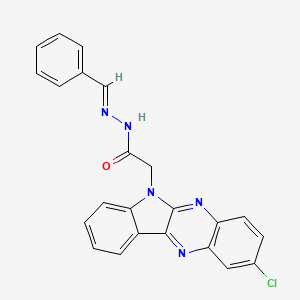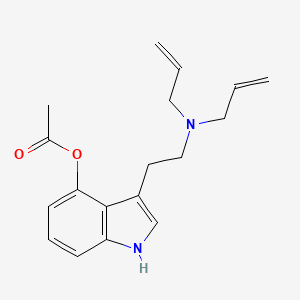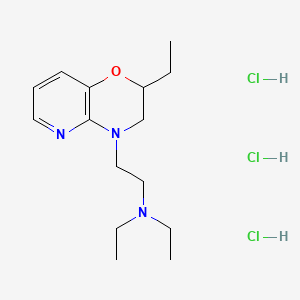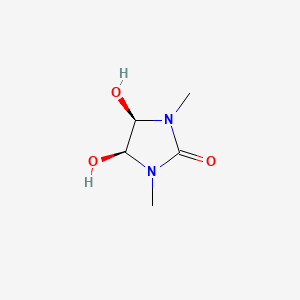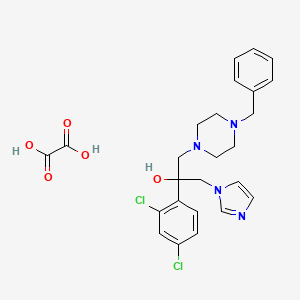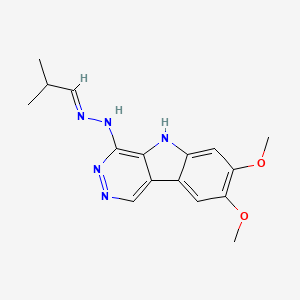
4-(N(sup 2)-Isobutylidenehydrazino)-7,8-dimethoxy-5H-pyridazino(4,5-b)indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N(sup 2)-Isobutylidenehydrazino)-7,8-dimethoxy-5H-pyridazino(4,5-b)indole is a complex heterocyclic compound that belongs to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N(sup 2)-Isobutylidenehydrazino)-7,8-dimethoxy-5H-pyridazino(4,5-b)indole typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . Subsequent functionalization steps introduce the pyridazino and hydrazino groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent, and catalysts used in the synthesis. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(N(sup 2)-Isobutylidenehydrazino)-7,8-dimethoxy-5H-pyridazino(4,5-b)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction can produce a fully saturated indole derivative.
Applications De Recherche Scientifique
4-(N(sup 2)-Isobutylidenehydrazino)-7,8-dimethoxy-5H-pyridazino(4,5-b)indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(N(sup 2)-Isobutylidenehydrazino)-7,8-dimethoxy-5H-pyridazino(4,5-b)indole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
5-Methoxyindole-3-acetic acid: A plant hormone with growth-regulating effects.
2,3-Dimethylindole: Used in the synthesis of dyes and pigments.
Uniqueness
4-(N(sup 2)-Isobutylidenehydrazino)-7,8-dimethoxy-5H-pyridazino(4,5-b)indole stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Propriétés
Numéro CAS |
121282-86-8 |
|---|---|
Formule moléculaire |
C16H19N5O2 |
Poids moléculaire |
313.35 g/mol |
Nom IUPAC |
7,8-dimethoxy-N-[(E)-2-methylpropylideneamino]-5H-pyridazino[4,5-b]indol-4-amine |
InChI |
InChI=1S/C16H19N5O2/c1-9(2)7-17-20-16-15-11(8-18-21-16)10-5-13(22-3)14(23-4)6-12(10)19-15/h5-9,19H,1-4H3,(H,20,21)/b17-7+ |
Clé InChI |
NHTGCVXWDILIQB-REZTVBANSA-N |
SMILES isomérique |
CC(C)/C=N/NC1=C2C(=CN=N1)C3=CC(=C(C=C3N2)OC)OC |
SMILES canonique |
CC(C)C=NNC1=C2C(=CN=N1)C3=CC(=C(C=C3N2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


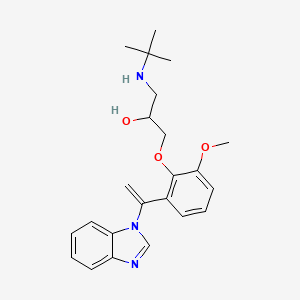
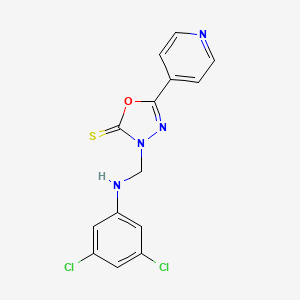
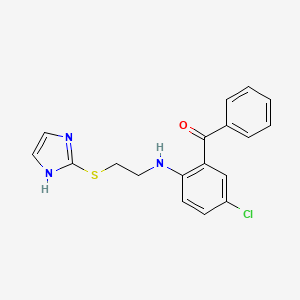

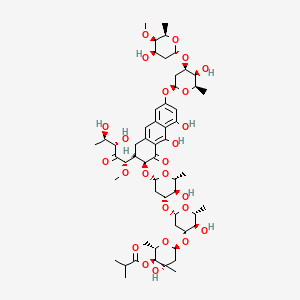
![bis[5-(hydroxymethyl)heptyl] octanedioate](/img/structure/B12750403.png)
